Ephedrine sulfate

Receptor pharmacology Stereochemistry β-adrenergic agonist potency

Ephedrine sulfate (CAS 134-72-5), chemically (1R,2S)-(−)-ephedrine hemisulfate salt , is a mixed-acting sympathomimetic amine that activates both α- and β-adrenergic receptors through direct agonism and indirect norepinephrine release. It is manufactured as a crystalline solid with a melting point of approximately 248 °C, is freely soluble in water, and is formulated primarily as a 50 mg/mL sterile injection for intravenous vasopressor use.

Molecular Formula C10H17NO5S
Molecular Weight 263.31 g/mol
CAS No. 134-72-5
Cat. No. B1671476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphedrine sulfate
CAS134-72-5
SynonymsEphedrine
Ephedrine Erythro Isomer
Ephedrine Hydrochloride
Ephedrine Renaudin
Ephedrine Sulfate
Erythro Isomer of Ephedrine
Hydrochloride, Ephedrine
Renaudin, Ephedrine
Sal Phedrine
Sal-Phedrine
SalPhedrine
Sulfate, Ephedrine
Molecular FormulaC10H17NO5S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O
InChIInChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1
InChIKeyXVPDSDYVNYOVMP-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why Ephedrine Sulfate (CAS 134-72-5) Remains a Definitive Vasopressor and Reference Standard Across Research and Clinical Manufacturing


Ephedrine sulfate (CAS 134-72-5), chemically (1R,2S)-(−)-ephedrine hemisulfate salt [1], is a mixed-acting sympathomimetic amine that activates both α- and β-adrenergic receptors through direct agonism and indirect norepinephrine release [2]. It is manufactured as a crystalline solid with a melting point of approximately 248 °C, is freely soluble in water, and is formulated primarily as a 50 mg/mL sterile injection for intravenous vasopressor use [1][3]. Unlike the more commonly encountered ephedrine hydrochloride salt, the sulfate form delivers a distinct ephedrine base equivalent per administered dose and is governed by its own United States Pharmacopeia (USP) monograph specifying 98.0–101.0% purity on a dried basis [1][4].

Why Ephedrine Hydrochloride or Pseudoephedrine Cannot Substitute for Ephedrine Sulfate in Regulated or Clinical Settings


Ephedrine sulfate, ephedrine hydrochloride, and pseudoephedrine share a phenylethylamine scaffold but differ critically in stereochemistry, salt form, and pharmacodynamic profile. Ephedrine hydrochloride provides approximately 82% ephedrine base by weight, whereas ephedrine sulfate provides approximately 77%, creating a 5-percentage-point difference that demands separate dosing calculations for each salt [1]. Stereochemically, only the (1R,2S)-ephedrine isomer (the form in ephedrine sulfate) is a potent agonist at human β₁- and β₂-adrenergic receptors; the diastereomer (1R,2R)-pseudoephedrine is approximately 19-fold less potent at the β₂ receptor [2]. Clinically, ephedrine sulfate produces a sustained increase in cardiac output that persists beyond three minutes, whereas phenylephrine—a pure α₁-agonist—fails to augment cardiac output [3]. These molecular and functional differences render simple interchange unlawful under USP monographs and clinically hazardous.

Head-to-Head Quantitative Differentiation Evidence for Ephedrine Sulfate Relative to Its Closest Analogs


Stereoisomer-Dependent β₂-Adrenergic Receptor Potency: Ephedrine Sulfate (1R,2S) vs. Pseudoephedrine (1R,2R)

In a direct comparison using recombinant human β₂-adrenergic receptors expressed in CHO cells, the (1R,2S)-ephedrine isomer that constitutes ephedrine sulfate exhibited an EC₅₀ of 0.36 μM with a maximal efficacy of 78% relative to isoproterenol. By contrast, the (1R,2R)-pseudoephedrine diastereomer required an EC₅₀ of 7 μM and reached only 50% maximal efficacy [1]. This represents a 19.4-fold higher potency for the (1R,2S)-ephedrine isomer over pseudoephedrine at the primary therapeutic target for bronchodilation.

Receptor pharmacology Stereochemistry β-adrenergic agonist potency Drug discrimination

Sustained Cardiac Output Response: Ephedrine Sulfate vs. Phenylephrine Under General Anesthesia

In a randomized, double-blind study of 60 patients undergoing lumbar spine surgery in the prone position under general anesthesia, a single bolus of ephedrine (0.1 mg/kg) produced a significant increase in cardiac output that began at 1 min and was sustained for the entire observation period, whereas the increase in cardiac output following phenylephrine (1 µg/kg) was maintained for only 3 min [1]. Additionally, the duration of the systolic blood pressure increment was significantly longer in the ephedrine group compared with phenylephrine [1].

Anesthesiology Vasopressor comparison Cardiac output Intraoperative hypotension

Salt Form Base Equivalent: Ephedrine Sulfate vs. Ephedrine Hydrochloride for Dose Calculation

Ephedrine hydrochloride contains approximately 82% ephedrine free base by weight, whereas ephedrine sulfate contains approximately 77% ephedrine base by weight [1]. This means that 25 mg of ephedrine hydrochloride delivers 20.5 mg of active base, while 25 mg of ephedrine sulfate delivers 19.25 mg of base [1]. The USP monograph for ephedrine sulfate injection specifies that each 1 mL vial (50 mg) contains ephedrine base equivalent to 38 mg, explicitly documenting the salt-form-dependent conversion [2].

Salt form selection Base equivalent Pharmaceutical formulation Dosing accuracy

Extended Physicochemical Stability of Ephedrine Sulfate in Parenteral Diluents Supports Advanced Compounding

A stability-indicating HPLC study demonstrated that ephedrine sulfate at 5 mg/mL in 0.9% sodium chloride, stored in 10-mL polypropylene syringes, remained chemically stable for 60 days at both ambient temperature and 4 °C without appreciable pH drift [1]. This 60-day extended stability profile is specific to the sulfate salt prepared under these defined conditions and has been peer-reviewed as supportive for advanced compounding operations [1][2].

Drug stability Compounding pharmacy Parenteral formulation Shelf-life extension

Vasoconstrictor Potency Ranking: Ephedrine Sulfate Position Among Sympathomimetic Amines

In a comparative study measuring total vasoconstrictor activity in the canine foreleg, the potency rank order was established as: norepinephrine > metaraminol = phenylephrine > methoxamine > tyramine > ephedrine = mephentermine [1]. Ephedrine sulfate (and by extension the ephedrine moiety it delivers) occupies a distinct, moderate-potency position in this hierarchy, being equipotent to mephentermine but less potent than the pure direct-acting α₁-agonists [1].

Vasopressor potency Sympathomimetic amines Comparative pharmacology Vascular resistance

Highest-Impact Procurement and Research Application Scenarios for Ephedrine Sulfate


Intraoperative Hypotension Management in Patients Requiring Sustained Cardiac Output

Ephedrine sulfate is the preferred vasopressor in surgical settings where preservation of cardiac output and heart rate is as important as raising blood pressure. Evidence from a randomized, double-blind comparison demonstrates that ephedrine sulfate, administered as a 0.1 mg/kg IV bolus during prone-position spine surgery, sustains cardiac output elevation for the entire observation period, whereas phenylephrine's effect on cardiac output dissipates within 3 min [1]. This pharmacokinetic profile makes ephedrine sulfate particularly suited for procedures where intermittent bolus dosing is preferred and where the β-adrenergic component is clinically desirable.

USP-Compliant Reference Standard and Analytical Method Development for ANDA Submissions

Ephedrine sulfate is the official USP Reference Standard for multiple dosage form monographs, including Ephedrine Sulfate Capsules, Oral Solution, and Injection [2]. Its well-characterized purity specifications (98.0–101.0% on a dried basis), specific rotation (30.5–32.5°), and defined chloride limit (≤0.14%) provide the compendial traceability required for Abbreviated New Drug Application (ANDA) method validation and quality control release testing [3]. Procurement of the sulfate salt for analytical method development is mandatory when the target dosage form is the sulfate, not the hydrochloride.

Stereochemistry-Dependent β-Adrenergic Pharmacology and Drug Discrimination Research

For academic or industrial laboratories studying stereoisomer-dependent adrenergic pharmacology, ephedrine sulfate provides the single most potent ephedrine stereoisomer available. The (1R,2S)-ephedrine configuration in ephedrine sulfate achieves an EC₅₀ of 0.36 μM at human β₂-AR, 19.4-fold more potent than the (1R,2R)-pseudoephedrine diastereomer [4]. This validates ephedrine sulfate as the definitive reference compound for experiments requiring maximal ephedrine-class potency at β-adrenergic receptors, particularly in receptor binding displacement assays and functional studies of adenylyl cyclase activation.

Quote Request

Request a Quote for Ephedrine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.